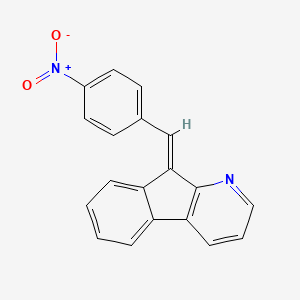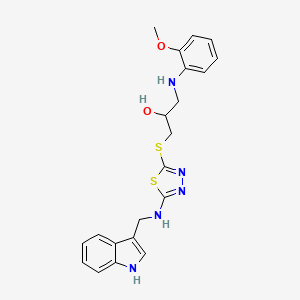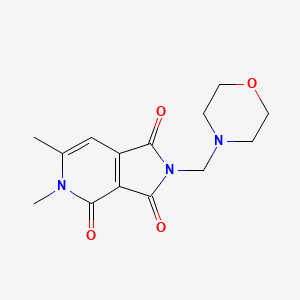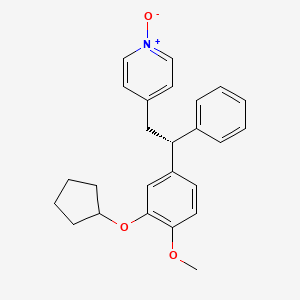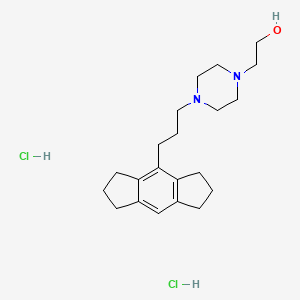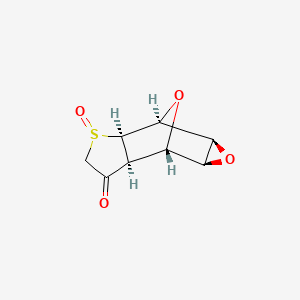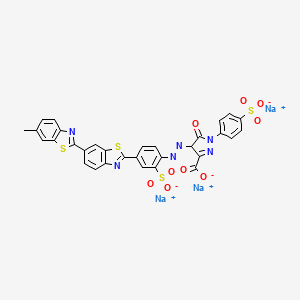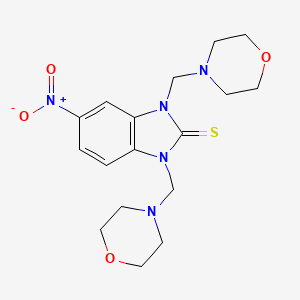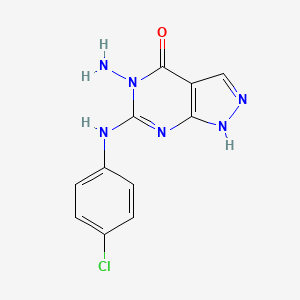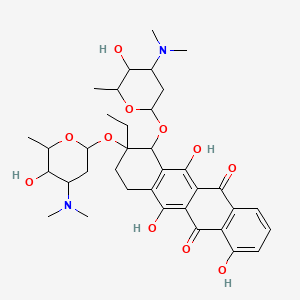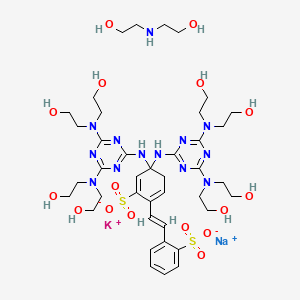
Einecs 286-159-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of phosphoric acid, reaction products with diethanolamine, ethanolamine, and triethanolamine involves the reaction of phosphoric acid with diethanolamine, ethanolamine, and triethanolamine under controlled conditions. The reaction typically occurs in an aqueous medium, and the temperature and pH are carefully monitored to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed in precise proportions. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity. The final product is then purified using techniques such as distillation or crystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, reaction products with diethanolamine, ethanolamine, and triethanolamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperature, pressure, and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different phosphoric acid derivatives, while reduction reactions may produce various amine derivatives .
Scientific Research Applications
Phosphoric acid, reaction products with diethanolamine, ethanolamine, and triethanolamine have numerous scientific research applications:
Chemistry: Used as a reagent in various chemical syntheses and reactions.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Utilized in the formulation of pharmaceuticals and as an intermediate in drug synthesis.
Industry: Applied in the production of detergents, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphoric acid, reaction products with diethanolamine, ethanolamine, and triethanolamine involves its interaction with various molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and affecting their availability in biological systems. It can also participate in phosphorylation reactions, which are crucial in many biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Phosphoric acid, reaction products with monoethanolamine: Similar in structure but involves monoethanolamine instead of diethanolamine, ethanolamine, and triethanolamine.
Phosphoric acid, reaction products with triethanolamine: Contains only triethanolamine as the reacting amine.
Phosphoric acid, reaction products with diethanolamine: Involves only diethanolamine in the reaction.
Uniqueness
Phosphoric acid, reaction products with diethanolamine, ethanolamine, and triethanolamine is unique due to its combination of three different amines, which provides it with distinct chemical properties and a broader range of applications compared to similar compounds .
Properties
CAS No. |
85187-72-0 |
|---|---|
Molecular Formula |
C40H63KN13NaO16S2 |
Molecular Weight |
1108.2 g/mol |
IUPAC Name |
potassium;sodium;3,3-bis[[4,6-bis[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-6-[(E)-2-(2-sulfonatophenyl)ethenyl]cyclohexa-1,5-diene-1-sulfonate;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C36H54N12O14S2.C4H11NO2.K.Na/c49-17-9-45(10-18-50)32-37-30(38-33(41-32)46(11-19-51)12-20-52)43-36(44-31-39-34(47(13-21-53)14-22-54)42-35(40-31)48(15-23-55)16-24-56)8-7-27(29(25-36)64(60,61)62)6-5-26-3-1-2-4-28(26)63(57,58)59;6-3-1-5-2-4-7;;/h1-7,25,49-56H,8-24H2,(H,57,58,59)(H,60,61,62)(H,37,38,41,43)(H,39,40,42,44);5-7H,1-4H2;;/q;;2*+1/p-2/b6-5+;;; |
InChI Key |
XPTUPMHEPQOLPW-FWMLTEASSA-L |
Isomeric SMILES |
C1C=C(C(=CC1(NC2=NC(=NC(=N2)N(CCO)CCO)N(CCO)CCO)NC3=NC(=NC(=N3)N(CCO)CCO)N(CCO)CCO)S(=O)(=O)[O-])/C=C/C4=CC=CC=C4S(=O)(=O)[O-].C(CO)NCCO.[Na+].[K+] |
Canonical SMILES |
C1C=C(C(=CC1(NC2=NC(=NC(=N2)N(CCO)CCO)N(CCO)CCO)NC3=NC(=NC(=N3)N(CCO)CCO)N(CCO)CCO)S(=O)(=O)[O-])C=CC4=CC=CC=C4S(=O)(=O)[O-].C(CO)NCCO.[Na+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



